molecular formula C3H5OSi B14292235 Glycidyl silane

Glycidyl silane

Cat. No.: B14292235
M. Wt: 85.16 g/mol
InChI Key: SHHGHQXPESZCQA-UHFFFAOYSA-N
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Description

[(Oxiran-2-yl)methyl]silane is an organosilicon compound characterized by the presence of an oxirane (epoxide) ring attached to a silicon atom via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: [(Oxiran-2-yl)methyl]silane can be synthesized through several methods, including the reaction of epoxides with silanes. One common approach involves the reaction of trimethoxysilane with glycidol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of [(Oxiran-2-yl)methyl]silane often involves the use of chemical vapor deposition (CVD) techniques. This method allows for the deposition of thin films of the compound onto various substrates, which is particularly useful in the manufacturing of advanced materials and coatings .

Chemical Reactions Analysis

Types of Reactions: [(Oxiran-2-yl)methyl]silane undergoes a variety of chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, resulting in the replacement of one or more of its substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can produce alcohols .

Scientific Research Applications

[(Oxiran-2-yl)methyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Oxiran-2-yl)methyl]silane involves the reactivity of the epoxide ring and the silicon atom. The epoxide ring is highly strained, making it susceptible to nucleophilic attack, which can lead to ring-opening reactions. The silicon atom, being electron-deficient, can participate in various electrophilic and nucleophilic substitution reactions. These properties enable the compound to interact with a wide range of molecular targets and pathways .

Comparison with Similar Compounds

[(Oxiran-2-yl)methyl]silane can be compared to other similar compounds, such as:

The uniqueness of [(Oxiran-2-yl)methyl]silane lies in its combination of an epoxide ring and a silicon atom, which provides a distinct set of chemical properties and reactivity that can be exploited in various applications.

Properties

Molecular Formula

C3H5OSi

Molecular Weight

85.16 g/mol

InChI

InChI=1S/C3H5OSi/c5-2-3-1-4-3/h3H,1-2H2

InChI Key

SHHGHQXPESZCQA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C[Si]

Origin of Product

United States

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